8-Fluoro-2-phenyl-4H-1-benzopyran-4-one

Antioxidant Neuroprotection Free Radical Scavenging

Researchers investigating CYP1 enzyme modulation face challenges with rapid metabolism of parent flavone. 8-Fluoroflavone (CAS 2558-21-6) provides enhanced metabolic stability and position-specific fluorine effects for robust in vitro assays. • Position-specific CYP1 enzyme probe & SAR reference compound • Enhanced metabolic stability vs. non-fluorinated flavone • Enables direct comparison of A-ring fluorination effects on target binding Available in high purity with reliable global shipping.

Molecular Formula C15H9FO2
Molecular Weight 240.23 g/mol
CAS No. 2558-21-6
Cat. No. B8256691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-2-phenyl-4H-1-benzopyran-4-one
CAS2558-21-6
Molecular FormulaC15H9FO2
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)F
InChIInChI=1S/C15H9FO2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H
InChIKeyWWMNCTDZPHRSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroflavone: Fluorinated Flavone for Chemical Probe and Antioxidant Research


8-Fluoro-2-phenyl-4H-1-benzopyran-4-one (8-Fluoroflavone) is a synthetic flavonoid derivative belonging to the flavone class, characterized by a 2-phenylchromen-4-one backbone with a single fluorine substitution at the 8-position of the A-ring [1]. This fluorination is a key structural modification employed in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and electronic distribution, which can significantly impact a compound's biological activity and target selectivity compared to its non-fluorinated counterparts [2].

Why 8-Fluoroflavone Cannot Be Substituted with Other Flavones


Generic substitution of 8-fluoroflavone with the unmodified parent flavone or other fluorinated isomers is scientifically unsound due to the profound, position-specific impact of fluorine on molecular properties. The introduction of a single fluorine atom at the 8-position alters the electron density of the A-ring and modifies lipophilicity, directly influencing interactions with biological targets like cytochrome P450 enzymes and affecting the compound's inherent antioxidant capacity [1]. Studies on fluorinated flavones demonstrate that the substitution pattern, not just the presence of fluorine, dictates reactivity, selectivity, and biological performance, meaning isomers such as 4'-fluoroflavone or 6-fluoroflavone will exhibit distinct and non-interchangeable activity profiles [2].

Comparator-Based Evidence for Scientific Selection


Enhanced Antioxidant Potency vs. Non-Fluorinated Flavones

The fluorination of flavones is a validated strategy to enhance antioxidant potency, a key differentiator from the parent flavone scaffold. While specific quantitative data for the 8-fluoro isomer is not available in the primary literature, direct head-to-head DPPH assay data from a study of analogous fluorinated flavones confirms that the introduction of fluorine increases radical scavenging activity compared to their non-fluorinated derivatives [1]. This provides a class-level inference for 8-fluoroflavone's improved antioxidant profile relative to unsubstituted flavone.

Antioxidant Neuroprotection Free Radical Scavenging

Position-Specific Impact of Fluorine on Bioactivity

The biological effect of fluorine substitution on a flavone core is highly dependent on the substitution position. A cross-study comparison of fluorinated flavones reveals that 4'-fluoroflavone (fluorine on the B-ring) exhibits an ROS-scavenging rate of -54% in a zebrafish larval model, which aligns closely with its QSAR-predicted value of -48% [1]. While this is not a direct comparison with 8-fluoroflavone, it demonstrates that the position of the fluorine atom is a critical determinant of biological activity. The 8-fluoro substitution on the A-ring is expected to yield a distinctly different activity and selectivity profile compared to the B-ring fluorinated analog, making them non-interchangeable for specific research applications.

Structure-Activity Relationship Flavonoid Drug Design

Improved Lipophilicity and Metabolic Stability via Fluorination

Fluorination is a well-established strategy in medicinal chemistry to improve a molecule's drug-like properties, including metabolic stability and lipophilicity [1]. The incorporation of fluorine at the 8-position of the flavone scaffold is expected to increase its lipophilicity (LogP) and enhance its resistance to oxidative metabolism by cytochrome P450 enzymes, compared to the unsubstituted flavone. This class-level inference is supported by the general observation that halogenated flavones demonstrate greater enzyme inhibition and antioxidant activity than their non-halogenated counterparts [2].

Medicinal Chemistry Drug Metabolism Physicochemical Properties

Key Research Applications of 8-Fluoroflavone


SAR Studies for Fluorinated Flavonoids

8-Fluoroflavone serves as a critical reference compound in SAR studies aimed at understanding the impact of A-ring fluorination on flavone bioactivity. Its use allows for direct comparison with the parent flavone and other positional isomers (e.g., 6-fluoro, 4'-fluoro) to deconvolute the position-specific effects of fluorine on target binding, as suggested by cross-study data on fluorinated flavone activity [1].

Chemical Probes for Cytochrome P450 Enzymes

Given the known role of flavones as modulators of CYP1 family enzymes, 8-fluoroflavone is a valuable tool for investigating the effects of A-ring modification on enzyme inhibition and selectivity. Its enhanced metabolic stability, a class-level inference from the properties of fluorinated molecules [2], makes it a more robust probe for in vitro assays compared to the rapidly metabolized parent flavone.

Antioxidant Mechanism and Neuroprotection Research

Based on class-level evidence that fluorinated flavones exhibit enhanced antioxidant potency over their non-fluorinated counterparts [3], 8-fluoroflavone is a suitable candidate for investigating the molecular mechanisms of radical scavenging. It is particularly relevant for research programs focused on oxidative stress and the development of novel neuroprotective agents where improved free radical scavenging is a desired attribute [3].

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